Doxycycline ssa

Description

Scientific Genesis and Evolution of Doxycycline (B596269) as a Tetracycline (B611298) Derivative

The journey of doxycycline begins with the discovery of the first-generation tetracyclines, such as chlortetracycline (B606653) and oxytetracycline (B609801), from Streptomyces species in the mid-20th century. drugs.com These natural products exhibited broad-spectrum antibacterial activity, revolutionizing the treatment of infectious diseases. However, their clinical use was sometimes limited by factors such as pharmacokinetic properties and the emergence of bacterial resistance.

This led to the development of semi-synthetic derivatives, giving rise to the second-generation tetracyclines, which include doxycycline. singlecare.com Synthetically derived from oxytetracycline, doxycycline was first introduced in 1967. goodrx.com Chemical modifications to the tetracycline scaffold resulted in a compound with improved oral absorption and a longer serum half-life compared to its predecessors. goodrx.com Specifically, the removal of the hydroxyl group at the C6 position and the epimerization at the C4 position enhanced its stability and pharmacokinetic profile. drugs.com This evolution marked a significant advancement in the tetracycline class, offering a more potent and versatile therapeutic agent.

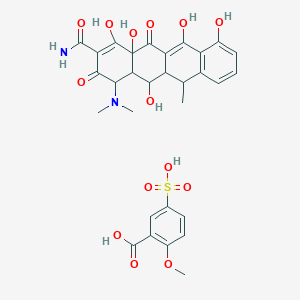

Doxycycline is commercially available in various salt forms, such as hyclate and monohydrate, which can influence its physicochemical properties like solubility. goodrx.comscbt.com The "ssa" in "Doxycycline ssa" denotes a specific salt form, identified by the CAS number 369-95-9 and a molecular formula of C22H24N2O8•C8H8O6S. patsnap.com This suggests it is a salt of doxycycline with a sulfonic acid derivative. While specific research on the "ssa" salt is not extensively available, the biological activity is primarily attributed to the doxycycline molecule itself.

Multifaceted Research Landscape of Doxycycline's Biochemical and Molecular Activities

Beyond its primary function as an inhibitor of bacterial protein synthesis, doxycycline has been shown to possess a remarkable array of biochemical and molecular activities. This has broadened its research landscape into areas far beyond infectious diseases, including inflammation, cancer biology, and angiogenesis. These non-antibiotic properties are a key focus of current scientific investigation.

The primary antibacterial mechanism of doxycycline involves binding to the 30S ribosomal subunit in bacteria. wikipedia.orgpatsnap.com This action effectively blocks the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis and halting bacterial growth. wikipedia.orgpatsnap.com

However, a significant body of research has been dedicated to its non-antibiotic effects. These include anti-inflammatory actions, the inhibition of matrix metalloproteinases (MMPs), and anti-angiogenic properties. drugbank.com These activities are observed at concentrations that may not exert an antibiotic effect and are central to its investigational use in a variety of non-infectious conditions. drugbank.com The subsequent sections will provide a detailed exploration of these research findings.

Detailed Research Findings on Doxycycline's Activities

The following tables summarize key research findings related to the diverse biochemical and molecular activities of doxycycline. It is important to note that these findings are based on studies of the doxycycline molecule and its common salt forms, as specific research on the "this compound" salt form is not widely published. The active moiety, doxycycline, is responsible for these effects.

Table 1: Anti-inflammatory Properties of Doxycycline

| Mechanism of Action | Research Findings | References |

| Inhibition of Pro-inflammatory Cytokines | Doxycycline has been shown to reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). | drugbank.com |

| Inhibition of Nitric Oxide Synthase | Research indicates that doxycycline can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide, a signaling molecule in inflammation. | sigmaaldrich.com |

| Modulation of Leukocyte Activity | Studies have demonstrated that doxycycline can inhibit the migration of neutrophils, a type of white blood cell that plays a central role in inflammation. | drugbank.com |

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Doxycycline

| MMP Target | Research Findings | References |

| Collagenases (e.g., MMP-1, MMP-8) | Doxycycline is a known inhibitor of collagenases, enzymes that break down collagen, a major component of the extracellular matrix. | sinfoochem.com |

| Gelatinases (e.g., MMP-2, MMP-9) | Research has shown that doxycycline can inhibit the activity of gelatinases, which are involved in tissue remodeling and degradation. | sinfoochem.com |

| General MMP Inhibition | Doxycycline's ability to inhibit a broad range of MMPs contributes to its potential in conditions characterized by excessive tissue breakdown. | sinfoochem.com |

Table 3: Anti-angiogenic Effects of Doxycycline

| Mechanism of Action | Research Findings | References |

| Inhibition of Endothelial Cell Proliferation | Studies have indicated that doxycycline can inhibit the proliferation of endothelial cells, which are essential for the formation of new blood vessels. | |

| Downregulation of Angiogenic Factors | Research suggests that doxycycline may downregulate the expression of vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. | |

| Inhibition of MMPs involved in Angiogenesis | By inhibiting MMPs, doxycycline can interfere with the breakdown of the extracellular matrix, a necessary step for new blood vessel formation. | sinfoochem.com |

Properties

Molecular Formula |

C30H32N2O14S |

|---|---|

Molecular Weight |

676.6 g/mol |

IUPAC Name |

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-methoxy-5-sulfobenzoic acid |

InChI |

InChI=1S/C22H24N2O8.C8H8O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-14-7-3-2-5(15(11,12)13)4-6(7)8(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);2-4H,1H3,(H,9,10)(H,11,12,13) |

InChI Key |

GAECCXADDYKWAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Doxycycline Action

Prokaryotic Ribosomal Binding and Protein Synthesis Inhibition

The primary and most well-characterized mechanism of doxycycline's antibacterial action is the disruption of protein synthesis in prokaryotic cells. This is achieved through a specific and high-affinity interaction with the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. patsnap.compatsnap.commcmaster.ca

Inhibition of Aminoacyl-tRNA Association at the Ribosomal A Site

Once bound to the 30S subunit, doxycycline (B596269) physically obstructs the A (aminoacyl) site of the ribosome. patsnap.comsigmaaldrich.com The A site is the crucial location where incoming aminoacyl-transfer RNA (aminoacyl-tRNA) molecules, carrying their specific amino acids, are supposed to bind to the mRNA codon being translated. patsnap.comnih.gov By occupying this site, doxycycline creates a steric hindrance that prevents the stable association of the aminoacyl-tRNA with the mRNA-ribosome complex. drugbank.comnoahcompendium.co.uk This blockage effectively prevents the addition of new amino acids to the growing polypeptide chain. patsnap.com

Impediment of Polypeptide Chain Elongation

The direct consequence of blocking the A site is the halting of the polypeptide chain elongation phase of protein synthesis. drugbank.comnih.gov With the inability of new aminoacyl-tRNAs to deliver their amino acids, the ribosome cannot proceed along the mRNA template, and the synthesis of essential bacterial proteins is arrested. patsnap.compatsnap.com This cessation of protein production prevents the bacteria from carrying out vital functions required for growth and replication, leading to a bacteriostatic effect. patsnap.com

Non-Canonical Molecular Activities of Doxycycline

Beyond its direct antimicrobial effects, doxycycline exhibits molecular activities that are independent of its ability to inhibit bacterial protein synthesis. These non-canonical actions involve the modulation of host enzymes and pathways, contributing to its therapeutic utility in various non-infectious conditions.

Modulation of Matrix Metalloproteinase Activity (MMPs)

Doxycycline is a known inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. viamedica.platsjournals.org This inhibitory action is achieved through the chelation of the catalytic zinc ion (Zn2+) within the active site of the MMP molecule, a mechanism that is independent of its antimicrobial properties. viamedica.pl Studies have shown that doxycycline can inhibit the activity of several MMPs, including MMP-8 (collagenase-2), MMP-9 (gelatinase B), and MMP-13 (collagenase-3). stemcell.comnih.govahajournals.org This inhibition of MMPs can prevent the excessive breakdown of connective tissue. viamedica.pl

| MMP Target | Effect of Doxycycline | Mechanism |

| MMP-1 | Limited inhibition | Disrupts the conformation of the hemopexin-like domain |

| MMP-8 | Significant inhibition (Ki = 36 µM) | Noncompetitive inhibition, disrupts the catalytic domain |

| MMP-9 | Down-regulation of enzyme activity | Suppression of promoter activation and gene expression |

| MMP-13 | Significant inhibition | Disrupts the conformation of the hemopexin-like domain |

This table summarizes the inhibitory effects of doxycycline on various Matrix Metalloproteinases (MMPs), based on available research findings. atsjournals.orgstemcell.comnih.gov

Interference with Nitric Oxide Synthase (NOS) Pathways

Doxycycline has been shown to interfere with the nitric oxide synthase (NOS) pathways, particularly the inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Overproduction of nitric oxide (NO) by iNOS is implicated in inflammatory processes. researchgate.net Doxycycline can inhibit the expression of iNOS at the level of mRNA and protein, leading to a decrease in iNOS activity and subsequent reduction in NO production. nih.govresearchgate.net This effect is not due to direct inhibition of the enzyme's catalytic activity but rather a downregulation of its synthesis. nih.gov In some contexts, however, higher doses of doxycycline have been observed to upregulate iNOS expression, suggesting a dose-dependent and context-specific interaction with this pathway. nih.gov

| NOS Isoform | Effect of Doxycycline | Observed Mechanism |

| Inducible NOS (iNOS) | Inhibition of expression and activity | Down-regulation of iNOS mRNA and protein synthesis |

| Human OA-affected NOS (OA-NOS) | Blocked and reversed activity | Inhibition of enzyme expression |

This table outlines the effects of doxycycline on different Nitric Oxide Synthase (NOS) isoforms as reported in scientific literature. nih.govresearchgate.net

Influence on Calcium-Dependent Microtubular Assembly

Doxycycline's interaction with the cellular cytoskeleton includes its influence on microtubule dynamics, a process that can be sensitive to intracellular calcium levels. The assembly and disassembly of microtubules are critical for various cellular functions, and this dynamic is regulated by numerous factors, including calcium and associated proteins like calmodulin. nih.govnih.gov Doxycycline has been reported to mediate some of its anti-inflammatory effects by preventing calcium-dependent microtubular assembly. While doxycycline is known to chelate calcium and can alter intracellular calcium mobilization, the precise molecular cascade linking this to microtubule assembly remains an area of ongoing investigation. nih.govmdpi.com Research has shown that doxycycline can inhibit calcium-dependent cysteine proteases (calpains), which are known to play a role in cytoskeletal protein degradation, suggesting a potential indirect regulatory mechanism. farmaciajournal.com Furthermore, studies have noted that doxycycline can affect the expression of specific tubulin isotypes, such as β-III-tubulin, in neuronal cell models, indicating an influence on the components of the microtubule structure. researchgate.net

Regulation of Leukocyte Movement and Lymphocytic Proliferation

Doxycycline exerts significant immunomodulatory effects by directly influencing the behavior of immune cells. Its mechanisms involve the inhibition of leukocyte migration and the modulation of lymphocyte proliferation through various signaling pathways.

In leukemia cell lines (KG1a and K562), doxycycline has been shown to significantly reduce cell migration. nih.govnih.gov This effect is attributed to the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. nih.govnih.gov Doxycycline treatment leads to a decrease in both the expression and phosphorylation of FAK. nih.gov Concurrently, it inhibits the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix, a necessary step in cell migration. nih.govnih.gov This anti-migratory action is also observed in other cancer cells, such as glioblastoma. researchgate.net

Beyond leukocyte movement, doxycycline impacts lymphocytic proliferation and function. In malignant T-cells, doxycycline acts as a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of immune responses and cell survival. rochesterregional.org By inhibiting NF-κB, doxycycline curtails the expression of genes that promote proliferation and survival in these cells. rochesterregional.org

Antioxidant Mechanisms and Oxidative Stress Mitigation

Doxycycline possesses direct antioxidant properties, enabling it to mitigate cellular damage caused by oxidative stress. This activity is a key component of its anti-inflammatory effects and is achieved through the scavenging of reactive oxygen species (ROS).

Research using electron paramagnetic resonance (EPR) spectroscopy has demonstrated that doxycycline directly scavenges superoxide (B77818) radicals (O₂•−). nih.gov It also reduces the levels of hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH•) generated in both cell-free systems and by human neutrophils. nih.gov This ROS scavenging capability allows doxycycline to inhibit subsequent lipid peroxidation and the formation of damaging malondialdehyde-acetaldehyde (MAA) protein adducts, which are products of oxidative stress. nih.gov By neutralizing these reactive species, doxycycline helps to break the cycle of oxidative stress and inflammation that characterizes many chronic diseases. nih.gov

Table 1: Antioxidant Properties of Doxycycline

| Mechanism | Target Species/Process | Experimental System | Reference |

|---|---|---|---|

| Direct Scavenging | Superoxide (O₂•−) | Cell-free (EPR spectroscopy) | nih.gov |

| ROS Reduction | Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (OH•) | Human Neutrophils, Cell-free | nih.gov |

| Inhibition of Damage | Lipid Peroxidation, MAA-adduct formation | Cell-free systems | nih.gov |

Anti-Amyloidogenic Molecular Interactions

Doxycycline has been shown to interfere with the pathological aggregation of amyloidogenic proteins, a hallmark of several neurodegenerative diseases. This action is primarily achieved through the direct interaction with and destabilization of amyloid fibril structures.

Destabilization of Amyloid Fibril Structures (e.g., Aβ42)

In vitro and in vivo studies have confirmed that doxycycline can inhibit the formation of amyloid-beta (Aβ42) fibrils and also disassemble pre-formed, mature fibrils. nih.gov Molecular dynamics simulations reveal that this interaction leads to a partial destabilization of the fibrillar structure. nih.gov The effect is particularly pronounced in the hydrophobic core of the fibril. nih.gov Rather than completely dissolving the aggregates, doxycycline's interaction often results in the formation of smaller, non-amyloid, and non-toxic Aβ aggregate species. researchgate.net This mechanism effectively neutralizes the toxicity associated with amyloid oligomers. researchgate.net Doxycycline has also demonstrated a similar capacity to inhibit the aggregation and reduce the β-sheet structure of the tau protein, which forms neurofibrillary tangles in tauopathies. farmaciajournal.com

Binding to Exposed Hydrophobic Amino Acids

The molecular basis for the destabilization of amyloid fibrils lies in doxycycline's ability to bind directly to the protein aggregates. Molecular dynamics studies have shown that doxycycline binds tightly to the exposed hydrophobic amino acids on the surface of Aβ42 amyloid fibrils. nih.gov This interaction effectively "decorates" the fibril surface, which may hinder further aggregation and surface-catalyzed formation of toxic oligomers. nih.gov Specific binding sites have been identified within hydrophobic grooves formed by amino acid residues such as F19 and L17, as well as I32 and L34, on certain Aβ42 polymorphs. nih.gov

Anti-Proliferative and Apoptotic Pathways in Cellular Models

Doxycycline exhibits significant anti-cancer activity by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in a wide range of cancer cell lines, including breast, lung, and pancreatic cancer, as well as leukemia. nih.govresearchgate.netoncotarget.com This is accomplished through the modulation of multiple interconnected signaling pathways.

The induction of apoptosis by doxycycline involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov

Extrinsic Pathway: Doxycycline treatment induces the expression of pro-apoptotic genes of the caspase cascade, including Fas, FasL, FADD, and caspase-8. iiarjournals.org The activation of caspase-8 is a key step in initiating this pathway. nih.gov

Intrinsic Pathway: The compound down-regulates the expression of anti-apoptotic Bcl-2 family genes, such as Bcl-xL and Mcl-1. iiarjournals.org It also decreases levels of the NF-κB-dependent anti-apoptotic protein BCL2α, leading to the release of cytochrome c from the mitochondria, a critical event in the intrinsic pathway. nih.gov The induction of apoptosis is often mediated by the generation of ROS. nih.gov

Furthermore, doxycycline can induce cell cycle arrest, typically at the G1 phase, preventing cancer cells from progressing toward division. iiarjournals.org This anti-proliferative effect is also linked to its ability to suppress key cell cycle regulators like cyclin D1 and c-Myc. researchgate.net In some cellular contexts, particularly in cancer stem cells, doxycycline induces apoptosis through endoplasmic reticulum (ER) stress pathways. iiarjournals.org A central mechanism underlying many of these effects is the potent inhibition of the NF-κB signaling pathway, which is crucial for promoting cell proliferation and survival in many cancers. rochesterregional.org

Table 2: Pro-Apoptotic and Anti-Proliferative Mechanisms of Doxycycline in Cellular Models

| Pathway | Key Molecular Events | Cellular Model(s) | Reference(s) |

|---|---|---|---|

| Extrinsic Apoptosis | Upregulation of Fas, FasL, FADD, Caspase-8 | Pancreatic Cancer (PANC-1) | iiarjournals.org |

| Intrinsic Apoptosis | Downregulation of Bcl-xL, Mcl-1; Release of Cytochrome c | Pancreatic Cancer (PANC-1), T-Cell Lymphoma | nih.goviiarjournals.org |

| NF-κB Inhibition | Reduced expression of NF-κB dependent anti-apoptotic proteins (e.g., BCL2α) | T-Cell Lymphoma | rochesterregional.orgnih.gov |

| Cell Cycle Arrest | G1-S phase arrest; Downregulation of Cyclin D1, c-Myc | Pancreatic Cancer (PANC-1), Breast Cancer | researchgate.netiiarjournals.org |

| ER Stress | Induction of ATF4-mediated ER stress response | Prostate Cancer Stem-like Cells | iiarjournals.org |

Dysregulation of Metabolic Pathways in Target Cells

Doxycycline significantly influences cellular metabolism by inducing a shift towards a more glycolytic phenotype. nih.govescholarship.org This alteration is characterized by changes in gene expression related to metabolic pathways, including oxidative phosphorylation and glycolysis. nih.govresearchgate.net

In human cell lines, treatment with doxycycline has been shown to increase the rates of glucose consumption and lactate (B86563) production, hallmarks of a glycolytic shift. nih.govplos.org Concurrently, a reduction in oxygen consumption is observed, indicating an impairment of mitochondrial respiration. nih.govnih.gov This metabolic reprogramming is not limited to a single cell type, as a heterogeneous panel of human cell lines exhibited altered glycolytic and oxidative metabolism upon doxycycline exposure. plos.org

Gene Set Enrichment Analysis (GSEA) in untransformed breast epithelial cells (MCF12A) treated with doxycycline revealed significant enrichment of metabolic pathways, including oxidative phosphorylation and glycolysis. nih.gov A closer examination of gene expression highlighted changes in the constituent genes of these pathways. For instance, regulatory enzymes in glycolysis such as phosphofructokinase (PFK), hexokinase (HK), and pyruvate (B1213749) kinase (PK) were upregulated, while enzymes involved in gluconeogenesis like glucose-6-phosphatase (G6PC) and fructose-1,6-bisphosphatase (FBP) were downregulated. researchgate.net

| Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| MCF12A (untransformed breast epithelial) | Shift towards glycolytic phenotype | Increased glucose consumption and lactate production; decreased oxygen consumption. Altered expression of genes in glycolysis and oxidative phosphorylation pathways. | nih.govresearchgate.netplos.org |

| Various Human Cell Lines (including lung, prostate, and cervical cancer) | Increased glycolytic metabolism | Increased lactate secretion and reduced oxygen consumption. | nih.govnih.gov |

| 293T (human embryonic kidney) | Dose-dependent increase in lactate production and decrease in oxygen consumption | Demonstrates that the metabolic effects are dose-responsive. | plos.org |

Alteration of Mitochondrial Protein Synthesis

A primary molecular mechanism of doxycycline involves the inhibition of mitochondrial protein synthesis. mdpi.compatsnap.comdrugbank.com This is attributed to the evolutionary similarities between bacterial and mitochondrial ribosomes. frontiersin.org Doxycycline binds to the 30S ribosomal subunit in bacteria, and a similar interaction is believed to occur with the mitochondrial ribosome, thereby impeding the translation of mitochondrial DNA-encoded proteins. patsnap.compatsnap.com

This inhibition leads to a state of mitonuclear protein imbalance, where the levels of mitochondrial DNA-encoded subunits of the electron transport chain (ETC) are reduced relative to their nuclear DNA-encoded counterparts. mdpi.comresearchgate.net For example, studies have shown a decrease in the abundance of mitochondrially encoded cytochrome c oxidase subunit I (MTCO1) in doxycycline-treated cells. mdpi.com This imbalance disrupts the assembly and function of the ETC complexes, leading to impaired mitochondrial respiration. mdpi.comaacrjournals.org

In rat cardiomyocyte cell lines (H9C2), doxycycline treatment resulted in a lower protein abundance of MTCO1 and reduced maximal mitochondrial respiration, particularly with complex I substrates. mdpi.com Similarly, in A549 lung carcinoma cells, doxycycline was shown to inhibit de novo mitochondrial protein synthesis. researchgate.net

Induction of Apoptosis in Select Cellular Systems

Doxycycline has been demonstrated to induce apoptosis, or programmed cell death, in various cellular systems, particularly in cancer cells. medicinacomplementar.com.brresearchgate.net The induction of apoptosis by doxycycline involves both the intrinsic and extrinsic pathways.

In pancreatic cancer cells (PANC-1), doxycycline treatment led to a dose-dependent increase in cell death. medicinacomplementar.com.br This was accompanied by the downregulation of anti-apoptotic genes such as Bcl-xL and Mcl-1, and the upregulation of pro-apoptotic genes including caspase-8, FasL, Fas, and TRAIL. medicinacomplementar.com.briiarjournals.org The activation of caspase proteases appears to be a major pro-apoptotic mechanism of doxycycline. medicinacomplementar.com.br In small cell lung cancer cells, doxycycline was also found to induce apoptosis by increasing the expression of caspase-3 and bax, while decreasing the expression of survivin and bcl-2. researchgate.net

Furthermore, in malignant T-cells, doxycycline induces apoptosis through the activation of caspase-8 and the release of cytochrome c, indicating the involvement of both extrinsic and intrinsic pathways. oncotarget.com The treatment of these cells with doxycycline also led to decreased levels of the anti-apoptotic protein BCL2α. researchgate.net Studies in human bronchial epithelial cells have shown that doxycycline-induced apoptosis is associated with the involvement of Bcl-2 family proteins. researchgate.net

| Cellular System | Key Apoptotic Mechanisms | Affected Genes/Proteins | Reference |

|---|---|---|---|

| PANC-1 (Pancreatic Cancer) | Downregulation of anti-apoptotic genes; upregulation of pro-apoptotic genes. | Bcl-xL, Mcl-1 (downregulated); Caspase-8, FasL, Fas, TRAIL (upregulated). | medicinacomplementar.com.briiarjournals.org |

| Malignant T-cells (CTCL) | Activation of caspase-8 and release of cytochrome c. | BCL2α (decreased). | oncotarget.comresearchgate.net |

| H446 (Small Cell Lung Cancer) | Induction of caspase-3 and bax expression; attenuation of survivin and bcl-2 expression. | Caspase-3, Bax (induced); Survivin, Bcl-2 (attenuated). | researchgate.net |

| Human Bronchial Epithelial Cells | Involvement of Bcl-2 family proteins. | Bax, Bak, Bcl-2. | researchgate.net |

Inhibition of Cancer Stem Cell (CSC) Phenotypes

Doxycycline has been shown to effectively target and inhibit the phenotype of cancer stem cells (CSCs), which are implicated in tumor initiation, recurrence, and metastasis. frontiersin.orgnih.gov The mechanism underlying this inhibition is closely linked to doxycycline's effect on mitochondrial biogenesis, as CSCs are highly dependent on mitochondrial function for their survival and clonal expansion. nih.govtandfonline.com

In breast cancer models, doxycycline treatment has been found to inhibit the viability and proliferation of breast cancer stem cells (BCSCs). nih.gov It also decreases mammosphere forming efficiency, a key characteristic of CSCs. nih.gov This is accompanied by a significant downregulation in the expression of key stem cell factors such as Oct4, Sox2, Nanog, and c-myc. nih.govnih.gov Furthermore, the CSC marker CD44 was also found to be downregulated following doxycycline treatment. nih.gov

Clinical pilot studies in early breast cancer patients have provided in vivo evidence for these effects. Pre-operative treatment with doxycycline resulted in a statistically significant decrease in the stemness markers CD44 and ALDH1 in tumor samples. frontiersin.org In pancreatic cancer cells, doxycycline has also been shown to diminish the cancer stem cell population, as indicated by reduced sphere formation and decreased expression of the CSC marker CD133. researchgate.net

Disruption of Mitochondrial Biogenesis in Cellular Contexts

A key molecular action of doxycycline is the inhibition of mitochondrial biogenesis. nih.govtandfonline.com This effect is a direct consequence of its ability to inhibit mitochondrial protein synthesis. frontiersin.org By disrupting the production of essential mitochondrial proteins encoded by mitochondrial DNA, doxycycline impairs the assembly of new mitochondria.

This disruption of mitochondrial biogenesis has been identified as a primary mechanism through which doxycycline targets cancer cells and cancer stem cells. tandfonline.comnih.gov In glioblastoma cells, doxycycline's mechanism of action was demonstrated to be the disruption of mitochondrial functions. nih.gov This included a decrease in mitochondrial membrane potential and mitochondrial respiration, leading to a reduction in ATP generation. nih.gov The inhibition of mitochondrial biogenesis is considered a "manageable side-effect" of doxycycline that can be repurposed as a therapeutic effect to target CSCs. frontiersin.org

Antiviral Mechanisms at the Cellular Level

Doxycycline exhibits antiviral activity against several RNA viruses through various mechanisms at the cellular level. nih.gov One proposed mechanism is the transcriptional upregulation of the intracellular zinc finger antiviral protein (ZAP), which can bind to specific viral mRNAs and repress their translation. nih.gov

In vitro studies have demonstrated that doxycycline can inhibit the replication of several viruses. For instance, it has been shown to repress Dengue virus infection in Vero cells by inhibiting dengue serine protease enzymes and viral entry. nih.gov It is suggested that doxycycline may interact with the dengue virus E protein, which is crucial for virus entry. nih.gov Similarly, doxycycline has been found to control Chikungunya virus (CHIKV) infection by inhibiting the CHIKV cysteine protease in Vero cells. nih.gov

Against SARS-CoV-2, doxycycline has demonstrated in vitro activity, interacting with both viral entry and replication after entry. nih.govfrontiersin.org Additionally, doxycycline's ability to chelate zinc compounds on matrix metalloproteinases (MMPs) in mammalian cells may also contribute to its antiviral effects, as some coronaviruses rely on MMPs for cell fusion and viral replication. nih.gov

| Virus | Proposed Antiviral Mechanism | Cell Line | Reference |

|---|---|---|---|

| RNA Viruses (general) | Transcriptional upregulation of zinc finger antiviral protein (ZAP). | HEK293, Vero cells. | nih.gov |

| Dengue Virus | Inhibition of serine protease enzymes and viral entry (interaction with E protein). | Vero cells. | nih.gov |

| Chikungunya Virus (CHIKV) | Inhibition of cysteine protease. | Vero cells. | nih.gov |

| SARS-CoV-2 | Inhibition of viral entry and post-entry replication. | Vero E6 cells. | nih.govfrontiersin.org |

| Vesicular Stomatitis Virus (VSV) | Inhibition of viral replication. | H1299 cells. | japi.org |

Chemical Synthesis and Derivatization Strategies for Doxycycline

Synthetic Routes to Doxycycline (B596269) and its Salt Forms (e.g., Doxycycline Hyclate)

The production of doxycycline typically starts from oxytetracycline (B609801) or methacycline (B562267) and involves key steps of dehydration, dechlorination, and hydrogenation. The final product is often converted into a more stable salt form, such as the hyclate or sulfosalicylate, for pharmaceutical use.

The conversion of intermediates into doxycycline relies heavily on hydrogenation and dechlorination reactions. A common industrial route involves the production of doxycycline hydrochloride from oxytetracycline through chlorination, dehydration, hydrogenation, and salt formation. google.comgoogle.com The key intermediate, 11a-chloro methacycline, is subjected to catalytic hydrogenation to remove the chlorine atom and reduce a double bond, yielding the doxycycline core structure. googleapis.com

Alternative methods have been developed to improve selectivity and reduce the use of heavy metal catalysts. One such method employs borohydride (B1222165) reagents. This approach uses 11 alpha-chloromethycycline p-toluenesulfonate as the starting material. The reduction of double bonds is achieved with magnesium borohydride, followed by dechlorination using trimethoxysodium borohydride. This chemical reduction method avoids the need for a heterogeneous catalyst and hydrogen gas, potentially improving reaction selectivity by 2-3%. google.com

The final step often involves converting the doxycycline base into a stable salt. Doxycycline hyclate can be synthesized by dissolving an intermediate like doxycycline p-toluenesulphonate in a mixture of acetone (B3395972) and concentrated hydrochloric acid, followed by crystallization. prepchem.com From the mother liquors of this process, doxycycline sulfosalicylate can be recovered by the addition of 5-sulphosalicylic acid, which may be what is referenced by "Doxycycline ssa". prepchem.com Another direct method prepares doxycycline hydrochloride by treating the refined product after dechlorination and hydrogenation (referred to as a "hydride") with an HCl-ethanol solution. google.com

Microwave-assisted synthesis has emerged as a rapid and efficient method for chemical transformations, offering advantages such as faster reaction times, higher yields, and greener processes. epcp.ac.in This technology has been successfully applied to the synthesis of doxycycline. A key application is the microwave-assisted hydrogenolysis of oxytetracycline to selectively produce α-doxycycline, the pharmacologically active epimer. researchgate.netresearchgate.net

This one-pot synthesis is conducted in water using a heterogeneous rhodium catalyst. researchgate.netnih.gov A significant improvement in selectivity for the desired α-doxycycline was achieved by using an oxytetracycline-cyclodextrin (β-CD) complex as the starting material. The cyclodextrin (B1172386) is thought to form a host-guest complex that sterically guides the hydrogenation process. nih.gov Under microwave irradiation, this method can achieve a 34.0% yield of α-doxycycline in a single step under mild conditions (5 bar H₂ pressure). researchgate.netnih.gov

| Entry | Heating | Catalyst | Solvent | Pressure (bar) | Time (h) | Yield (α-doxycycline) | Reference |

| 1 | Conventional | 5% Rh/AC | MeOH | 10 | 16 | 3.00% | researchgate.net |

| 2 | Microwave | 5% Rh/AC | MeOH | 5 | 2 | 36.90% | researchgate.net |

| 3 | Microwave | 5% Rh/Al₂O₃ | H₂O | 5 | 2 | 34.20% | researchgate.net |

| 4 | Microwave | 5% Rh/C | H₂O | 5 | 4 | 14.1% (from Oxytetracycline/β-CD complex) | nih.gov |

This table presents a comparison of reaction conditions for doxycycline synthesis, highlighting the efficiency of microwave-assisted methods.

Catalytic reduction is a cornerstone of doxycycline synthesis, primarily for the stereoselective hydrogenation of the C6 methylene (B1212753) group in methacycline or its derivatives. The choice of catalyst is critical for maximizing the yield of the desired α-epimer while minimizing the less active β-epimer. google.com

Rhodium-based catalysts are widely employed for this transformation. Heterogeneous catalysts, such as rhodium on a carbon support (Rh/C), have demonstrated high catalytic activity and stereoselectivity. google.com By using a specially prepared carbon-based rhodium catalyst, the yield of the doxycycline production process can exceed 60%, with the β-isomer content being as low as 0.03% to 0.10%. google.com Homogeneous catalysts, like tris(triphenylphosphine)chloro rhodium(I) (Wilkinson's catalyst), have also been extensively studied and patented for the stereospecific production of doxycycline. googleapis.com

Recent research has also explored palladium-based catalysts. For instance, the hydrogenation of methacycline over a Pd/C catalyst poisoned with a thiourea/quinoline mixture led to 94.5% selectivity towards α-doxycycline with a conversion of 90.7%. nih.gov The poisoning agents are believed to create steric hindrance around the palladium active sites, favoring the formation of the desired isomer. nih.gov

Rational Design and Synthesis of Doxycycline Analogues

To overcome antibiotic resistance and explore new therapeutic applications, significant effort has been directed towards the rational design and synthesis of doxycycline analogues. These strategies involve modifying specific positions on the tetracycline (B611298) scaffold to alter its biological activity.

The C9 position of the aromatic D-ring is a prime target for modification. The synthesis of 9-amino-doxycycline is a key step, serving as a versatile precursor for a range of derivatives. nih.gov This intermediate is prepared from doxycycline through a two-step process involving regio-selective nitration at the C9 position, followed by reduction of the nitro group to an amine. nih.govacs.org

Further derivatization of the C9 position has been explored to create novel compounds. In one study, the C4 dimethyl-amino group was first removed to reduce antibiotic activity. The resulting scaffold was then selectively iodinated at C9, which enabled subsequent functionalization via Suzuki and Sonogashira cross-coupling reactions. This approach led to the synthesis of 18 novel tetracyclines with various aromatic, heteroaromatic, and alkene groups at the C9 position. chemrxiv.org

| Compound | R Group at C9 | Synthesis Method | Reference |

| 3 | m-hydroxyphenyl | Suzuki Coupling | chemrxiv.org |

| 5 | p-methoxyphenyl | Suzuki Coupling | chemrxiv.org |

| 9 | 2-thienyl | Suzuki Coupling | chemrxiv.org |

| 11 | vinyl | Suzuki Coupling | chemrxiv.org |

| 12 | trans-styryl | Suzuki Coupling | chemrxiv.org |

| 16 | phenylethynyl | Sonogashira Coupling | chemrxiv.org |

This table showcases a selection of C9-substituted doxycycline analogues synthesized via cross-coupling reactions.

Glycosylation is a powerful strategy to modify the properties of natural products. "Neoglycosylation" is a chemoenzymatic or chemical method that attaches sugars to molecules that are not naturally glycosylated. This technique has been applied to doxycycline to create novel derivatives. nih.govsemanticscholar.org

A set of 37 doxycycline neoglycosides has been synthesized, mediated by a C9 alkoxyamino-glycyl-based spacer designed to mimic the structure of tigecycline, a related glycylcycline antibiotic. nih.govacs.orgacs.org The synthesis begins with the preparation of 9-amino-doxycycline, which is then acylated and reduced to form a neoaglycon. This aglycone is subsequently reacted with various sugars to generate the glycosylated derivatives. nih.gov This approach has successfully incorporated a wide range of monosaccharides, including aminosugars, onto the doxycycline scaffold. nih.govnih.gov Among the synthesized compounds, the 2′-amino-α-D-glucoside conjugate showed antibacterial potency that rivaled the parent doxycycline. acs.orgnih.gov

Enzymatic glycosylation has also been investigated as an alternative route. However, the bioconversion of doxycycline to its glucoside derivatives using multienzyme glycosylation systems has so far resulted in only trace amounts of the desired products. jmb.or.kr

Myristoyl Amide Derivatives and Fatty Acid Conjugates

The chemical derivatization of doxycycline has been explored to enhance its therapeutic properties, particularly in the realm of oncology. One notable strategy involves the conjugation of fatty acids to the doxycycline scaffold, creating lipophilic derivatives with altered biological activities. Among these, myristoyl amide derivatives have shown significant promise.

The synthesis of these fatty acid conjugates typically involves the modification of the doxycycline molecule at the C9 position. A key intermediate in this process is 9-amino-doxycycline, which provides a reactive amino group for the attachment of fatty acid moieties. The conjugation is generally achieved through conventional peptide synthesis methods, where the carboxylic acid of the fatty acid is covalently linked to the amino group of 9-amino-doxycycline, forming a stable amide bond. nih.gov The resulting products can be purified using chromatographic techniques, and their chemical structures are confirmed by methods such as nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov

A prominent example of this strategy is the synthesis of a myristoyl amide derivative of doxycycline, where myristic acid, a 14-carbon saturated fatty acid, is attached to 9-amino-doxycycline. nih.govfrontiersin.org This particular derivative, sometimes referred to as Doxy-Myr, has been the subject of research for its potential to target cancer stem cells. nih.govfrontiersin.org The rationale behind this derivatization is to increase the lipophilicity of the doxycycline molecule, which may influence its cellular uptake, retention, and subcellular localization. nih.gov

In addition to the myristoyl derivative, other fatty acid conjugates of doxycycline have been synthesized to investigate the impact of the fatty acid chain length on biological activity. These include derivatives with lauric acid (12 carbons) and palmitic acid (16 carbons). nih.govtoku-e.com The synthesis of these analogs follows a similar chemical pathway, utilizing the respective fatty acids for conjugation to 9-amino-doxycycline. google.com This systematic approach to derivatization allows for a detailed exploration of the structure-activity relationship of these novel compounds.

Table 1: Examples of Doxycycline Fatty Acid Conjugates

| Derivative Name | Fatty Acid Moiety | Carbon Chain Length |

| Doxy-Laur | Lauric Acid | 12 |

| Doxy-Myr | Myristic Acid | 14 |

| Doxy-Pal | Palmitic Acid | 16 |

Structure-Activity Relationship (SAR) Studies of Doxycycline Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In the context of doxycycline derivatives, SAR studies have provided valuable insights into the design of new compounds with enhanced or novel therapeutic properties.

For the fatty acid conjugates of 9-amino-doxycycline, SAR studies have primarily focused on the influence of the fatty acid chain length on their biological efficacy, particularly in the context of targeting cancer stem cells (CSCs). Research has demonstrated that the lipophilicity introduced by the fatty acid chain plays a key role in the biological potency of these derivatives. nih.gov

A comparative study of doxycycline conjugates with varying fatty acid chain lengths revealed a clear SAR trend. The myristoyl amide derivative (Doxy-Myr), with its 14-carbon chain, was found to be more potent in inhibiting the anchorage-independent growth of breast CSCs than derivatives with either shorter or longer fatty acid chains. toku-e.comresearchgate.net Specifically, the lauroyl derivative (Doxy-Laur, 12 carbons) and the palmitoyl (B13399708) derivative (Doxy-Pal, 16 carbons) were both less effective than Doxy-Myr. nih.gov

This suggests that a 14-carbon fatty acid chain provides an optimal balance of lipophilicity for this particular biological activity. The increased potency of Doxy-Myr is thought to be related to its enhanced retention within cells, specifically in a peri-nuclear membranous compartment. nih.govresearchgate.net

Interestingly, the modification at the C9 position of the tetracycline skeleton with these lipophilic amide substituents also leads to a loss of the compound's original antibacterial activity. nih.gov This is a significant finding, as it allows for the development of these derivatives as targeted anti-cancer agents without the risk of contributing to antibiotic resistance. nih.gov Published SAR studies on tetracyclines have previously shown that modifications at the C9 position can be tolerated and can lead to diverse antibacterial activities, as seen with the antibiotic tigecycline. nih.gov However, in the case of these fatty acid conjugates, the increased lipophilicity appears to be detrimental to their antibacterial action, particularly against gram-negative bacteria. nih.gov

Table 2: Structure-Activity Relationship of Doxycycline Fatty Acid Conjugates on Cancer Stem Cell Inhibition

| Derivative | Fatty Acid Chain Length | Relative Potency in Targeting CSCs | Antibacterial Activity |

| Doxy-Laur | 12 | Less Potent | Ineffective |

| Doxy-Myr | 14 | Most Potent | Ineffective |

| Doxy-Pal | 16 | Less Potent | Ineffective |

Molecular Mechanisms of Doxycycline Resistance in Microorganisms

Efflux Pump Systems Conferring Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics, including doxycycline (B596269), out of the bacterial cell, preventing the drug from reaching its intracellular target. This mechanism is a significant contributor to doxycycline resistance.

A predominant mechanism of acquired resistance to tetracyclines is the presence of efflux pumps encoded by genes located on mobile genetic elements such as plasmids. These pumps can be horizontally transferred between bacteria, facilitating the rapid spread of resistance.

TetK and TetL : These are well-characterized plasmid-encoded efflux pumps belonging to the major facilitator superfamily (MFS). They typically function as drug-proton antiporters. The tet(K) gene is often found in staphylococci and confers resistance to tetracycline (B611298) but less so to doxycycline and minocycline. nih.gov The tet(L) gene is also widespread and contributes to tetracycline resistance. frontiersin.org

Tet38 : This efflux pump, which can be chromosomally encoded, shares similarity with TetK. nih.gov It has been shown to contribute to resistance against tetracyclines. nih.govnih.gov

In addition to plasmid-mediated pumps, many bacteria possess intrinsic, chromosomally encoded efflux pumps that can contribute to doxycycline resistance. birmingham.ac.ukresearchgate.net Overexpression of these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance. birmingham.ac.uknih.gov A notable example is the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which can expel a broad range of antimicrobial agents, including tetracyclines. nih.govnih.govnih.gov The Tet38 efflux pump in Staphylococcus aureus is another example of a chromosomally encoded pump that can be upregulated in an infection environment, reducing tetracycline efficacy. nih.gov

The majority of tetracycline-specific efflux pumps, including those from the MFS family like TetK and TetL, are secondary active transporters. nih.govnih.gov They derive the energy for drug extrusion from the proton motive force (PMF) across the cytoplasmic membrane. nih.gov This process involves the coupling of the outward movement of a doxycycline molecule with the inward movement of a proton (H+), effectively utilizing the proton gradient established by the cell's respiratory chain. nih.gov Therefore, the term "proton pump-driven drug expulsion" accurately describes the bioenergetic mechanism underpinning the function of these crucial resistance determinants.

| Efflux Pump Type | Genetic Location | Energy Source | Examples | Known Substrates |

| Major Facilitator Superfamily (MFS) | Plasmids, Chromosomes | Proton Motive Force | TetK, TetL, Tet38 | Tetracycline, Doxycycline |

| Resistance-Nodulation-Division (RND) | Chromosomes | Proton Motive Force | AcrAB-TolC | Tetracyclines, various other antibiotics |

Ribosomal Protection Proteins (RPPs)

Ribosomal protection represents another major mechanism of resistance to doxycycline. This strategy involves the production of cytoplasmic proteins that interact with the ribosome to dislodge the bound antibiotic, thereby allowing protein synthesis to resume.

The most prevalent and extensively studied ribosomal protection proteins are TetM and TetO. nih.govresearchgate.netsemanticscholar.org These proteins are members of the translational GTPase superfamily and share structural and sequence homology with the elongation factor G (EF-G). nih.govmdpi.comasm.org The function of TetM and TetO is dependent on the binding and hydrolysis of guanosine (B1672433) triphosphate (GTP). nih.govresearchgate.net

The ribosome-dependent GTPase activity of TetM and TetO is stimulated in the presence of ribosomes. researchgate.net While GTP hydrolysis is essential for the catalytic, multi-turnover action of these proteins and their subsequent release from the ribosome, the initial act of dislodging doxycycline can occur even with non-hydrolyzable GTP analogs. nih.govresearchgate.netpnas.org This indicates that the binding of the RPP in its GTP-bound state is sufficient to induce the conformational changes necessary for antibiotic release. researchgate.net

Upon binding to the ribosome, TetM or TetO induces significant conformational changes in the 16S rRNA, specifically within the primary doxycycline binding site located in the 30S subunit. nih.govnih.gov These RPPs bind to a site on the ribosome that overlaps with that of EF-G. mdpi.com

Cryo-electron microscopy studies have revealed that the binding of TetM or TetO causes a rearrangement of the nucleotides that form the doxycycline-binding pocket. nih.govnih.gov For instance, domain IV of TetM directly interacts with the tetracycline binding site. nih.gov This interaction physically dislodges the bound doxycycline molecule. nih.govresearchgate.net It is proposed that these proteins directly interact with and alter the conformation of nucleotide C1054 within helix 34 of the 16S rRNA, which is a key component of the drug's binding site. nih.govresearchgate.net Furthermore, the binding of the RPP can induce a flipped-out conformation of nucleotides A1492 and A1493 in the decoding center, a change that may persist even after the RPP has dissociated, thereby hindering the rebinding of doxycycline. nih.gov By remodeling the antibiotic's binding site, TetM and TetO effectively "chase" the drug from the ribosome, allowing the translational machinery to resume its function. nih.govmdpi.com

| Ribosomal Protection Protein | Mechanism of Action | Energy Requirement | Key Structural Features | Effect on Ribosome |

| TetM | Binds to the ribosome and dislodges doxycycline. | GTP binding and hydrolysis | Homology to elongation factor G (EF-G) | Induces conformational changes in the 16S rRNA at the doxycycline binding site. |

| TetO | Binds to the ribosome and dislodges doxycycline. | GTP binding and hydrolysis | Homology to elongation factor G (EF-G) | Causes rearrangement of nucleotides in the antibiotic binding pocket, leading to drug release. nih.gov |

Enzymatic Inactivation or Modification of Doxycycline

One of the direct mechanisms by which bacteria can resist doxycycline is through the production of enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive. nih.gov This process of enzymatic inactivation actively reduces the concentration of the effective drug in the cellular environment.

The most well-characterized enzymes responsible for tetracycline inactivation belong to a class of flavin-dependent monooxygenases. researchgate.net The flagship enzyme in this category is TetX. nih.gov Originally discovered in Bacteroides fragilis, the tetX gene encodes an enzyme that catalyzes the hydroxylation of the tetracycline molecule, including doxycycline. nih.gov This modification alters the structure of the antibiotic, thereby diminishing its ability to bind to the ribosome and inhibit protein synthesis. The enzymatic inactivation of tetracyclines is a significant clinical concern as it leads to a permanent elimination of the antibiotic's activity. nih.gov

Research has focused on understanding the structure, mechanism, and potential for inhibition of these tetracycline-inactivating enzymes to combat this emerging resistance threat. nih.govwustl.edu

| Enzyme | Gene | Mechanism of Action | Organism Example |

| Tetracycline Monooxygenase | tetX | Hydroxylation of the doxycycline molecule | Bacteroides fragilis |

Target Site Mutations in Ribosomal RNA

A fundamental mechanism of resistance to doxycycline involves alterations in its molecular target, the bacterial ribosome. researchgate.net Specifically, mutations within the 16S ribosomal RNA (rRNA), a component of the 30S ribosomal subunit, can prevent or reduce the binding affinity of doxycycline. nih.gov

Doxycycline binds to a specific pocket within the 16S rRNA, and mutations in the nucleotides that form this binding site can confer resistance. drugbank.com For instance, studies have identified point mutations in clinically relevant bacteria that lead to tetracycline resistance. One such mutation involves a guanine (B1146940) to cytosine substitution at position 1058 of the 16S rRNA in Propionibacterium acnes. nih.gov This alteration in a critical region of the ribosome is sufficient to increase the minimum inhibitory concentration (MIC) of tetracycline for the bacteria. nih.gov

Mutations in other regions of the 16S rRNA have also been implicated in tetracycline resistance. For example, mutations at positions U1052 and U1060 in Escherichia coli 16S rRNA have been shown to affect susceptibility to tetracyclines. pnas.org Interestingly, some mutations can lead to divergent susceptibility profiles, where a mutation conferring resistance to one antibiotic might increase susceptibility to another. pnas.org The location and nature of these mutations are critical in determining the level of resistance and the spectrum of antibiotics affected.

| Mutation Location (E. coli numbering) | Type of Mutation | Effect on Doxycycline |

| Position 1058 | G to C substitution | Increased resistance |

| Position U1052 | U to G substitution | Altered susceptibility |

| Position U1060 | U to A substitution | Increased resistance |

Genetic Basis and Dissemination of Doxycycline Resistance

The acquisition and spread of doxycycline resistance genes throughout bacterial populations are largely driven by mobile genetic elements, which can be transferred between different bacteria, including across species barriers. lakeforest.edu

Plasmids, which are extrachromosomal DNA molecules, and transposons, also known as "jumping genes," are key vectors in the dissemination of antibiotic resistance. lakeforest.edufrontiersin.org These mobile genetic elements often carry genes that encode for resistance mechanisms, such as enzymatic inactivation or efflux pumps.

A notable example of plasmid-mediated resistance is the discovery of a conjugative plasmid, pIP2180H, in a strain of Yersinia pestis that confers resistance to doxycycline. nih.govresearchgate.net This plasmid was found to be homologous to a plasmid from Salmonella enterica, highlighting the inter-species transfer of resistance determinants. nih.govresearchgate.net Plasmids frequently carry multiple resistance genes, contributing to the emergence of multidrug-resistant strains. wikipedia.org In Neisseria gonorrhoeae, the conjugative plasmid pConj carries the tetM gene, which confers resistance to both tetracycline and doxycycline. gardp.org

Transposons also play a crucial role in mobilizing resistance genes. The transposon Tn10, for instance, is well-known for mediating tetracycline resistance in Escherichia coli and other bacteria. nih.gov This transposon carries the tetA gene, which codes for an efflux pump that actively removes doxycycline from the bacterial cell. nih.gov A study on oral bacteria demonstrated the in vivo transfer of a novel conjugative transposon, CTn6002, which conferred doxycycline resistance to a previously susceptible strain of Streptococcus cristatus during systemic doxycycline treatment. oup.comresearchgate.net

| Genetic Element | Resistance Gene(s) | Bacterial Host Example |

| Plasmid pIP2180H | Doxycycline resistance gene | Yersinia pestis |

| Plasmid pConj | tetM | Neisseria gonorrhoeae |

| Transposon Tn10 | tetA | Escherichia coli |

| Transposon CTn6002 | Doxycycline resistance gene | Streptococcus cristatus |

Horizontal gene transfer (HGT) is the primary process by which plasmids and transposons are spread among bacteria, facilitating the rapid evolution of antibiotic resistance. cdnsciencepub.comlongdom.org The main mechanisms of HGT are conjugation, transformation, and transduction. youtube.comnih.gov

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through cell-to-cell contact. youtube.com Conjugative plasmids, like pIP2180H and pConj, encode the machinery necessary for their own transfer. nih.govgardp.org This is a highly efficient mechanism for spreading resistance genes within and between bacterial species. lakeforest.edu

Transformation: In transformation, bacteria take up naked DNA from their environment, which may include resistance genes released from dead bacteria. longdom.orgyoutube.com This mechanism allows for the acquisition of new genetic traits, including antibiotic resistance.

Transduction: This process involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). longdom.orgyoutube.com During viral replication, bacterial DNA, including resistance genes, can be mistakenly packaged into new viral particles and subsequently injected into other bacteria.

The frequent occurrence of HGT in microbial communities, such as the human gut, creates a vast reservoir of resistance genes that can be transferred to pathogenic bacteria. lakeforest.edu The selective pressure exerted by the use of antibiotics can further promote the spread of these resistance determinants. lakeforest.edu

Preclinical and in Vitro Investigation of Doxycycline

In Vitro Cellular and Molecular Assays

Doxycycline (B596269) has demonstrated significant anti-proliferative effects across a variety of human cell lines. Studies have shown that at concentrations commonly used in inducible gene expression systems (1 µg/mL), doxycycline can slow cellular proliferation. nih.gov This effect is not limited to cancerous cells, as it has been observed in multiple human cell lines, suggesting a broad impact on cellular metabolism and growth. nih.gov

In the context of oncology, doxycycline's anti-proliferative capacity has been noted in several cancer types. For instance, in human colorectal cancer cell lines LS174T and HT29, doxycycline induced a dose-dependent inhibition of growth. nih.gov Specifically, a concentration of 10 µg/mL was found to cause G(0)/G(1) phase cell cycle arrest in HT29 cells. nih.gov Similarly, in pancreatic cancer cells (PANC-1), doxycycline exerted a cell-killing effect in a dose-dependent manner at concentrations above 20 μg/ml, leading to complete cell death. iiarjournals.org Research on breast cancer cell lines, MCF-7 and MDA-MB-231, also confirms concentration-dependent anti-proliferation, linked to the regulation of genes involved in proliferation such as cyclin D1 (CCND1) and c-Myc. researchgate.net

However, the anti-proliferative effect is cell-line dependent. For example, in a panel of nine human cell lines, seven showed significantly reduced proliferation at a doxycycline concentration of 1 µg/mL, while only the LNCaP prostate cancer line showed a defect at a lower concentration of 100 ng/mL. nih.gov Furthermore, in certain contexts, such as with MCF7 breast cancer cells grown in 2D-monolayers, doxycycline did not inhibit proliferation in the concentration range of 5–20 μM. frontiersin.org

| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| Multiple Human Cell Lines (7 out of 9 tested) | Various | Reduced proliferation | 1 µg/mL | nih.gov |

| HT29 | Colorectal Cancer | Dose-dependent growth inhibition, G(0)/G(1) arrest | 10 µg/mL | nih.gov |

| LS174T | Colorectal Cancer | Dose-dependent growth inhibition | 5-10 µg/mL | nih.gov |

| PANC-1 | Pancreatic Cancer | Cytotoxicity and complete cell death | ≥ 20 µg/mL | iiarjournals.org |

| MCF-7, MDA-MB-231 | Breast Cancer | Concentration-dependent anti-proliferation | Not specified | researchgate.net |

| ELT3 | LAM-related (TSC2-null) | Decreased proliferation | ≥ 25 µg/ml | physiology.org |

Doxycycline has been shown to induce apoptosis in various malignant cell types through multiple mechanisms. In Cutaneous T-cell Lymphoma (CTCL) cell lines, doxycycline induces apoptosis in a dose-dependent manner. oncotarget.com The mechanism involves both the extrinsic and intrinsic pathways, evidenced by the activation of caspase-8 and the release of cytochrome c. oncotarget.com Furthermore, the apoptotic effect in these cells can be reversed by inhibiting reactive oxygen species (ROS), suggesting that doxycycline's inhibition of the NF-κB pathway leads to excess ROS production and subsequent cell death. oncotarget.com This is supported by the observation that doxycycline treatment correlates with decreased levels of the anti-apoptotic protein BCL2α. oncotarget.com

In pancreatic cancer cells (PANC-1), doxycycline's cytotoxic effects are attributed to the induction of apoptosis. iiarjournals.org Treatment with 20 μg/ml doxycycline led to the upregulation of pro-apoptotic genes, including caspase-8, FasL, Fas, and TRAIL, while down-regulating anti-apoptotic genes like Bcl-xL and Mcl-1. iiarjournals.org Similarly, in HT29 colorectal cancer cells, a 20 µg/mL concentration of doxycycline provoked annexin (B1180172) V positivity and increased caspase-3 activity, both markers of apoptosis. nih.gov

Studies on human bronchial epithelial cells revealed that doxycycline-induced apoptosis involves a decrease in Bcl-2 expression, an increase in Bak expression, and the activation of caspase-3 and -9. researchgate.net This points to the involvement of the intrinsic mitochondrial pathway. researchgate.net

| Cell Line | Cell Type | Key Apoptotic Mechanism | Reference |

|---|---|---|---|

| CTCL cell lines (e.g., H9) | Malignant T-cells | Activation of extrinsic (caspase-8) and intrinsic (cytochrome c release) pathways; ROS-dependent | oncotarget.com |

| PANC-1 | Pancreatic Cancer | Down-regulation of anti-apoptotic genes (Bcl-xL, Mcl-1); Up-regulation of pro-apoptotic genes (caspase-8, FasL) | iiarjournals.org |

| HT29 | Colorectal Cancer | Annexin V positivity and up-regulation of caspase-3 activity | nih.gov |

| Human Bronchial Epithelial Cells | Epithelial | Involvement of intrinsic pathway: decreased Bcl-2, increased Bak, activation of caspase-3 and -9 | researchgate.net |

Doxycycline has been identified as an agent capable of targeting and reducing cancer stem cells (CSCs), which are implicated in tumor initiation, recurrence, and resistance to therapy. In vitro studies have demonstrated that doxycycline can inhibit the propagation of CSCs across a wide range of human tumor cell lines, including breast, lung, ovarian, and pancreatic cancers. nih.gov

Specifically, in breast cancer cell lines MCF7 and MDA-MB-468, treatment with an IC50 dose of doxycycline for 72 hours significantly decreased the CD44+/CD24-/low CSC population by 51% and 59%, respectively. nih.gov This reduction was accompanied by a significant downregulation of key stem cell-related genes and proteins, such as Nanog, Oct4, Sox2, c-myc, and CD44. nih.govnih.gov The mechanism is thought to be linked to the inhibition of mitochondrial biogenesis, a process essential for the survival and expansion of CSCs. nih.gov Further research suggests that doxycycline's effect on CSCs may also be partially mediated by the inhibition of autophagy. nih.gov

| Cell Line | Cancer Type | Effect on CSCs | Key Markers Affected | Reference |

|---|---|---|---|---|

| MCF7 | Breast Cancer (ER+) | Decreased CD44+/CD24-/low population by 51% | Downregulation of Nanog, Oct4, Sox2, c-myc, CD44 | nih.govnih.gov |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | Decreased CD44+/CD24-/low population by 59% | Downregulation of Nanog, Oct4, Sox2, c-myc, CD44 | nih.govnih.gov |

| 12 different human tumor cell lines | Breast, Lung, Ovarian, Pancreatic, Prostate, Glioblastoma, Melanoma | Inhibited CSC propagation | Not specified | nih.gov |

| Panc-1 | Pancreatic Cancer | Inhibited CSC-like properties; reduced CSC frequency | Not specified | frontiersin.org |

The antiviral potential of doxycycline has been investigated in vitro, notably against SARS-CoV-2. In studies using Vero E6 cells infected with a clinical isolate of SARS-CoV-2 (IHUMI-3), doxycycline demonstrated concentration-dependent antiviral effects. nih.gov The median effective concentration (EC50) was determined to be 4.5 ± 2.9 µM, a level considered achievable through standard oral and intravenous administration. nih.govnih.gov

Mechanistic studies suggest that doxycycline interferes with the virus at multiple stages of its lifecycle. It was shown to have an impact on both the entry of SARS-CoV-2 into the host cell and its replication after entry. nih.govresearchgate.net In experiments designed to distinguish these effects, doxycycline treatment was effective when applied before infection ("entry" treatment), after infection ("post-entry" treatment), and throughout the experiment ("full-time" treatment). researchgate.net

| Virus | Cell Line | Assay | Finding | Value | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 (IHUMI-3 strain) | Vero E6 | Antiviral activity assay | Median Effective Concentration (EC50) | 4.5 ± 2.9 µM | nih.govnih.gov |

| SARS-CoV-2 (IHUMI-3 strain) | Vero E6 | Antiviral activity assay | 90% Effective Concentration (EC90) | 23.5 ± 16.5 µM | nih.gov |

| SARS-CoV-2 | Human Nasal Epithelial Cells | Antiviral activity assay | Half-maximal Effective Concentration (EC50) | 5.2 ± 3.3 µM | bohrium.com |

| SARS-CoV-2 | Vero E6 | Mechanism of action study | Inhibited viral entry and post-entry replication | N/A | researchgate.netresearchgate.net |

The antibacterial efficacy of doxycycline is well-established and routinely evaluated using methods such as the agar (B569324) well diffusion technique. This assay provides a qualitative and semi-quantitative measure of a substance's ability to inhibit microbial growth, indicated by the size of the "zone of inhibition" around the well containing the antibiotic.

Studies have utilized this method to confirm doxycycline's activity against a range of both Gram-positive and Gram-negative bacteria. For example, the antibacterial activity of doxycycline formulations has been tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net In one study, a particular ointment formulation (F4) produced a zone of inhibition of 31 mm for S. aureus and 26 mm for P. aeruginosa. researchgate.net

The agar diffusion method is also used to assess the efficacy of novel doxycycline delivery systems. A study investigating a chitosan (B1678972) silver nanocomposite carrier for doxycycline tested its activity against Staphylococcus aureus, Streptococcus mutans, Escherichia coli, and Klebsiella pneumonia. nih.gov The results showed that the nanocomposite had an excellent inhibitory effect on all tested bacteria, demonstrating the utility of this assay in preclinical evaluation. nih.gov The relationship between the doxycycline concentration diffusing into the agar and the distance from the disc has been shown to be linear, which can allow for the determination of the Minimum Inhibitory Concentration (MIC) from the zone diameter. nih.gov

| Bacterial Strain | Gram Stain | Assay Method | Observed Effect | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | Agar Well Diffusion | Inhibition of growth (31 mm zone of inhibition with F4 formulation) | researchgate.net |

| Pseudomonas aeruginosa | Negative | Agar Well Diffusion | Inhibition of growth (26 mm zone of inhibition with F4 formulation) | researchgate.net |

| Streptococcus mutans | Positive | Agar Diffusion Method | Inhibition of growth | jidmr.com |

| Enterococcus faecalis | Positive | Agar Diffusion Method | Inhibition of growth | jidmr.com |

| Escherichia coli | Negative | Agar Well Diffusion | Inhibition of growth | nih.gov |

| Klebsiella pneumonia | Negative | Agar Well Diffusion | Inhibition of growth | nih.gov |

Animal Model Studies for Mechanistic Elucidation

Animal models have been instrumental in elucidating the in vivo mechanisms of action of doxycycline beyond its primary antibiotic function. These studies provide insights into its anti-inflammatory and tissue-remodeling properties.

In a mouse model of cigarette smoke-induced emphysema and pulmonary hypertension, the long-term administration of doxycycline was investigated for its potential curative effects. nih.gov The study found that doxycycline treatment decreased the expression of matrix metalloproteinases (MMPs) and general pro-inflammatory markers within the lungs of the smoke-exposed mice. nih.gov This finding mechanistically links doxycycline to pathways involved in inflammation and tissue degradation, which are central to the pathogenesis of emphysema. However, in this particular model, the downregulation of these markers was not sufficient to reverse the established emphysema or pulmonary hypertension. nih.gov

In oncology research, a mouse xenograft model was used to confirm the in vivo efficacy of doxycycline against pancreatic cancer. The study provided the first report showing that apoptosis induction by doxycycline could inhibit pancreatic cancer cell growth in an in vivo setting, corroborating the in vitro findings. iiarjournals.org

Furthermore, a tissue infection model in horses using Streptococcus zooepidemicus was employed to study the pharmacokinetics and pharmacodynamics of doxycycline. fao.org While the study focused on determining effective concentrations, it serves as an example of an in vivo model used to understand the drug's behavior in the context of a live infection. fao.org

| Animal Model | Disease/Condition | Mechanistic Finding | Reference |

|---|---|---|---|

| Mouse | Cigarette smoke-induced emphysema and pulmonary hypertension | Decreased expression of MMPs and pro-inflammatory markers in the lungs | nih.gov |

| Mouse | Pancreatic cancer (xenograft) | Inhibited tumor growth via induction of apoptosis | iiarjournals.org |

| Horse | Streptococcus zooepidemicus tissue infection | Evaluation of pharmacokinetic/pharmacodynamic indices in an active infection | fao.org |

Investigation of Doxycycline's Effects in Neurological Disease Models (e.g., Alzheimer's models)

Doxycycline has been investigated for its therapeutic potential in preclinical models of neurological diseases, particularly Alzheimer's disease. Research indicates that its neuroprotective effects are not linked to its antibiotic properties but rather to its ability to counteract key pathological features of the disease, such as neuroinflammation and the toxicity of β-amyloid oligomers. nih.govnih.govsemanticscholar.org

In a notable study utilizing 15- to 16-month-old APP/PS1dE9 (APP/PS1) mice, a model for Alzheimer's disease, administration of doxycycline resulted in a recovery of memory. nih.govnih.gov Interestingly, this cognitive improvement occurred without a reduction in amyloid plaque load, suggesting that doxycycline's mechanism of action targets the soluble, more neurotoxic forms of β-amyloid. nih.govresearchgate.net Further supporting this, an acute treatment with doxycycline was sufficient to ameliorate memory deficits in these mice, pointing towards an effect against soluble β-amyloid oligomers. nih.gov

The anti-inflammatory action of doxycycline is also a crucial component of its neuroprotective effects. In both β-amyloid oligomer-injected and APP/PS1 transgenic mice, the observed memory recovery was associated with a reduction in neuroinflammation. nih.govnih.gov Doxycycline appears to interfere with the detrimental cycle where β-amyloid oligomers activate glial cells, leading to a chronic inflammatory state that contributes to synaptic dysfunction and cognitive decline. researchgate.netfrontiersin.org By neutralizing the effects of these oligomers at both the neuronal and glial level, and by exerting a direct anti-inflammatory effect, doxycycline helps restore cognitive function. researchgate.netfrontiersin.org

These preclinical findings highlight doxycycline as a promising candidate for repositioning in the treatment of Alzheimer's disease, primarily due to its dual action against β-amyloid oligomers and neuroinflammation. semanticscholar.orgresearchgate.net

| Model | Key Findings | Reference |

| APP/PS1dE9 (APP/PS1) Mouse Model | Memory recovery without reduction in amyloid plaques. | nih.govnih.gov |

| β-Amyloid Oligomer-Induced Mouse Model | Abolished memory impairment. | nih.gov |

| Both Models | Memory recovery associated with reduced neuroinflammation. | nih.govnih.gov |

Assessment of Hepatoprotective Mechanisms in Induced Liver Injury Models

The hepatoprotective potential of doxycycline has been evaluated in preclinical models of chemically-induced liver injury. One such study investigated its effects in a mouse model of acetaminophen-induced hepatotoxicity. nih.gov The findings from this research suggest that doxycycline can mitigate the harmful effects of acetaminophen (B1664979) overdose through its antioxidant and anti-inflammatory properties. nih.gov

In this model, while doxycycline did not have a noticeable effect on the hepatic index, it significantly normalized the levels of key biochemical parameters that are typically elevated during liver damage. nih.gov This includes a reduction in serum aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) activity, which are markers of hepatocellular injury. nih.gov

The protective mechanism of doxycycline in this context is linked to its ability to combat oxidative stress. The study observed that doxycycline administration had a positive effect on hepatic catalase activity and glutathione (B108866) (GSH) levels in the liver. nih.gov At the same time, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These actions indicate that doxycycline helps to restore the oxidant-antioxidant balance in the liver, which is disrupted during acetaminophen-induced toxicity. nih.gov

| Parameter | Effect of Doxycycline in Acetaminophen-Induced Liver Injury Model | Reference |

| Serum Aspartate Transaminase (AST) | Significant normalization | nih.gov |

| Serum Alanine Transaminase (ALT) | Significant normalization | nih.gov |

| Hepatic Catalase Activity | Modulated towards normalization | nih.gov |

| Hepatic Glutathione (GSH) | Modulated towards normalization | nih.gov |

| Hepatic Malondialdehyde (MDA) | Reduced levels | nih.gov |

| Histopathological Changes | Reduced liver damage | nih.gov |

Evaluation of Wound Healing Modulation in Animal Models

Doxycycline has demonstrated significant positive effects on wound healing in various animal models. Its therapeutic actions in this context are multifaceted, extending beyond its antimicrobial properties to include anti-inflammatory and tissue-modulating effects. cambridgemedia.com.au

A key mechanism through which doxycycline promotes wound healing is its ability to inhibit matrix metalloproteinases (MMPs). cambridgemedia.com.aucambridgemedia.com.au These enzymes are responsible for the degradation of the extracellular matrix, and their excessive activity can impede the healing process. cambridgemedia.com.au By mitigating the activity of MMPs, such as MMP-2 and MMP-9, doxycycline helps to preserve the integrity of the newly formed tissue and create a more favorable environment for healing. cambridgemedia.com.aumdpi.com

In addition to its effects on MMPs, doxycycline has been shown to upregulate the expression of vascular endothelial growth factor (VEGF). cambridgemedia.com.aucambridgemedia.com.au This action enhances angiogenesis, the formation of new blood vessels, which is critical for delivering oxygen and nutrients to the wound site and accelerating the healing process. cambridgemedia.com.aucambridgemedia.com.au

Furthermore, doxycycline stimulates fibroblast cells, which are responsible for producing collagen, the primary structural protein in the extracellular matrix. cambridgemedia.com.aucambridgemedia.com.au This leads to improved collagen organization and can accelerate the development of tensile strength in the healing wound. nih.gov In some studies, the doxycycline-treated group exhibited faster wound healing compared to control groups. cambridgemedia.com.au

A systematic review and meta-analysis of animal experimental trials concluded that doxycycline shows notable advantages in wound healing compared to placebos or other agents. cambridgemedia.com.auinformit.org For instance, a pooled analysis of nine trials assessing the percentage of wound healing significantly favored doxycycline over control agents. cambridgemedia.com.auinformit.org

| Mechanism of Action | Effect in Animal Models | Reference |

| Inhibition of Matrix Metalloproteinases (MMPs) | Reduced degradation of extracellular matrix, preserving tissue integrity. | cambridgemedia.com.aucambridgemedia.com.aumdpi.com |

| Upregulation of Vascular Endothelial Growth Factor (VEGF) | Enhanced angiogenesis, accelerating delivery of oxygen and nutrients. | cambridgemedia.com.aucambridgemedia.com.au |

| Stimulation of Fibroblast Cells | Increased collagen production, improving wound strength. | cambridgemedia.com.aucambridgemedia.com.au |

| Anti-inflammatory Action | Reduction of pro-inflammatory cytokines like IL-1β and IL-6. | cambridgemedia.com.au |

Studies on Anti-Inflammatory and Antioxidant Effects in Vivo Animal Models

The anti-inflammatory and antioxidant properties of doxycycline have been substantiated in a variety of in vivo animal models, demonstrating effects independent of its antimicrobial activity. nih.gov